IA1-8H2

PHPT1 inhibition illudalic acid analog SAR

IA1-8H2 is the most potent non-covalent, non-competitive PHPT1 inhibitor among illudalic acid derivatives. Its reversible, cysteine-independent mechanism ensures reliable target engagement in washout assays and compatibility with reducing agents (e.g., DTT). Ideal for acute dose-response studies in lung, liver, and renal cancer models.

Molecular Formula C13H12O5
Molecular Weight 248.23 g/mol
Cat. No. B12386958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIA1-8H2
Molecular FormulaC13H12O5
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C(=C(C3=C2C(=O)OC(C3)O)C=O)O
InChIInChI=1S/C13H12O5/c14-5-9-8-4-10(15)18-13(17)11(8)6-2-1-3-7(6)12(9)16/h5,10,15-16H,1-4H2
InChIKeyPFOGBIGFMSLWJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IA1-8H2 for PHPT1 Research: Potency, Reversibility, and Chemical Identity


IA1-8H2 (CAS 2755685-19-7, C13H12O5, MW 248.23) is a synthetic derivative of the fungal natural product illudalic acid and functions as a non-covalent, non-competitive inhibitor of the protein histidine phosphatase PHPT1 with an IC50 of 3.4 ± 0.7 μM . It is the most potent inhibitor of PHPT1 reported to date among its analog series [1].

IA1-8H2: Why PHPT1 Inhibitors Are Not Interchangeable in Research and Procurement


PHPT1 inhibitors vary significantly in their mechanism of action (non-competitive vs. competitive vs. covalent), potency, and chemical scaffold, directly impacting experimental design, data interpretation, and reproducibility. Simple substitution based on target name can lead to flawed assays and misattributed biological effects. IA1-8H2 distinguishes itself through its non-covalent, non-competitive mechanism and superior potency among illudalic acid derivatives [1], whereas other reported PHPT1 inhibitors such as norstictic acid and ethacrynic acid operate via covalent, time-dependent mechanisms [2][3]. These fundamental differences underscore the necessity for compound-specific validation.

IA1-8H2: Quantitative Differentiation Data for Scientific Selection


IA1-8H2: Superior Potency vs. Closest Analogs in Illudalic Acid Series

IA1-8H2 demonstrates the highest inhibitory potency against PHPT1 within its chemical series. Its IC50 value is 3.4 ± 0.7 μM, which is lower (more potent) than the next closest analog, IA1 (IC50 = 3.5 ± 0.6 μM), and significantly more potent than less optimized analogs like IA2-8Me2 (IC50 = 6.6 ± 0.4 μM) and 7-BIA (IC50 = 35 ± 4 μM) [1].

PHPT1 inhibition illudalic acid analog SAR enzymology

IA1-8H2: Non-Covalent and Reversible Inhibition vs. Covalent PHPT1 Inhibitors

Unlike covalent PHPT1 inhibitors such as norstictic acid (IC50 = 7.9 ± 0.8 μM, KI = 90 ± 20 μM, kinact = 1.7 ± 0.1 min⁻¹) [2] and ethacrynic acid (KI = 183 ± 43 μM, kinact = 2.67 ± 0.02 × 10⁻³ min⁻¹) [3], IA1-8H2 acts as a non-covalent, non-competitive inhibitor. Jump-dilution assays confirmed the reversibility of IA1-8H2 binding, and Lineweaver-Burk analysis demonstrated a significant decrease in Vmax without a change in KM, consistent with a non-competitive mechanism [1].

mechanism of action non-competitive reversible covalent

IA1-8H2: Cysteine-Independent Binding and Resistance to Redox Interference

Mutagenesis studies demonstrate that inhibition of PHPT1 by IA1-8H2 is independent of cysteine residues. The IC50 of IA1-8H2 remained essentially unchanged against a triple cysteine-to-alanine mutant of PHPT1 (C69A C71A C73A) with a value of 3.0 ± 0.2 μM [1]. In contrast, phenylarsonic acid-based inhibitors show significantly decreased inhibition against this mutant, indicating their activity is cysteine-dependent [2].

binding site cysteine-independent redox mutagenesis

IA1-8H2: Recommended Research and Industrial Application Scenarios


Primary Hit Validation and Lead Optimization in PHPT1 Drug Discovery

IA1-8H2 serves as an optimal starting point for medicinal chemistry campaigns targeting PHPT1. Its superior potency among illudalic acid analogs (IC50 = 3.4 μM) and well-characterized non-competitive mechanism provide a robust benchmark for evaluating new chemical entities. The reversible binding mode allows for straightforward washout controls in target engagement studies [1].

Investigating PHPT1 Biology in Cancer Models with Controlled Inhibition Kinetics

Given its reversible, non-competitive inhibition, IA1-8H2 is particularly suited for acute, dose-dependent studies in lung, liver, and renal cancer cell lines where PHPT1 is overexpressed. Its predictable, non-covalent interaction minimizes confounding effects from long-term covalent adduct formation, enabling clearer interpretation of phenotypic outcomes [1].

Counterscreens and Selectivity Profiling of PHPT1-Directed Assays

The cysteine-independent binding of IA1-8H2 makes it a valuable tool for counterscreening other PHPT1 inhibitors or cellular probes. It can reliably inhibit PHPT1 in assays containing reducing agents (e.g., DTT) where cysteine-reactive inhibitors would be inactivated, ensuring assay consistency and specificity [1].

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